9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)- 9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)-
Brand Name: Vulcanchem
CAS No.: 125802-44-0
VCID: VC16993389
InChI: InChI=1S/C22H22ClN5/c1-2-3-7-16-10-12-18(13-11-16)25-20-19-21(27-22(23)26-20)28(15-24-19)14-17-8-5-4-6-9-17/h4-6,8-13,15H,2-3,7,14H2,1H3,(H,25,26,27)
SMILES:
Molecular Formula: C22H22ClN5
Molecular Weight: 391.9 g/mol

9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)-

CAS No.: 125802-44-0

Cat. No.: VC16993389

Molecular Formula: C22H22ClN5

Molecular Weight: 391.9 g/mol

* For research use only. Not for human or veterinary use.

9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)- - 125802-44-0

Specification

CAS No. 125802-44-0
Molecular Formula C22H22ClN5
Molecular Weight 391.9 g/mol
IUPAC Name 9-benzyl-N-(4-butylphenyl)-2-chloropurin-6-amine
Standard InChI InChI=1S/C22H22ClN5/c1-2-3-7-16-10-12-18(13-11-16)25-20-19-21(27-22(23)26-20)28(15-24-19)14-17-8-5-4-6-9-17/h4-6,8-13,15H,2-3,7,14H2,1H3,(H,25,26,27)
Standard InChI Key IBENBZXSOOWVKG-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4

Introduction

9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)- is a synthetic organic compound belonging to the purine family. It features a complex structure characterized by a purine base, a butylphenyl group, a phenylmethyl substituent, and a chlorine atom at the 2-position. This unique configuration contributes to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological processes, including cancer treatment and antiviral applications.

Synthesis and Production

The synthesis of 9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)- typically involves multi-step organic reactions. Industrial production may utilize continuous flow reactors to enhance efficiency and yield. Advanced purification techniques like chromatography are employed to isolate the final product from by-products and unreacted materials. The synthesis requires careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yields and minimize side reactions.

Biological Activity and Potential Applications

Research indicates that purine derivatives, including 9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)-, exhibit significant biological activities. These compounds have been studied for their potential as inhibitors of tubulin polymerization, which is crucial in cancer therapy since disrupting cell division can lead to apoptosis in tumor cells. Additionally, structure-activity relationship studies suggest that modifications to the purine scaffold can enhance biological efficacy against various cancer cell lines.

Comparison with Similar Compounds

The presence of both the butyl and phenylmethyl groups distinguishes 9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)- from other similar compounds. This structural configuration may enhance its biological activity and selectivity for specific targets within cancer treatment paradigms. For comparison, other purine derivatives like 2-Chloro-N-(phenylmethyl)-1H-purin-6-amine and 6-Benzylamino-2-chloropurine have simpler structures and different substituents.

Comparison Table

Compound NameMolecular FormulaUnique Features
9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)-C22H22ClN5Butyl and phenylmethyl groups
2-Chloro-N-(phenylmethyl)-1H-purin-6-amineC11H12ClN5Lacks butyl group; simpler structure
6-Benzylamino-2-chloropurineC11H10ClN5Similar core but different substituents
9-Methyl-N-(4-methoxyphenyl)-purin-6-amineC15H16N5OContains methyl instead of butyl group

Analytical Techniques for Characterization

Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure of synthesized compounds. These methods provide detailed information about the molecular structure and purity of the compound, which is essential for understanding its chemical and biological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator